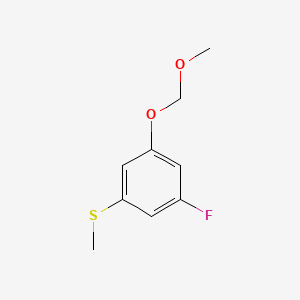
(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the introduction of the fluorine atom, methoxymethoxy group, and methylsulfane group onto a phenyl ring through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom onto the phenyl ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxymethoxylation: Protection of the hydroxyl group on the phenyl ring using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.
Methylsulfanylation: Introduction of the methylsulfane group using reagents like methylthiol or dimethyl disulfide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfane group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the sulfoxide or sulfone back to the methylsulfane group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the fluorine atom or methoxymethoxy group is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methylsulfane
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methylsulfane group may also play a role in modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Fluoro-5-methoxyphenyl)(methyl)sulfane
- (3-Fluoro-5-(methoxymethyl)phenyl)(methyl)sulfane
- (3-Fluoro-5-(methoxyethoxy)phenyl)(methyl)sulfane
Uniqueness
(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of the methoxymethoxy group, which can provide distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H11FO2S |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-fluoro-3-(methoxymethoxy)-5-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FO2S/c1-11-6-12-8-3-7(10)4-9(5-8)13-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
QRPNGIBHOIYAFU-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=CC(=C1)SC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


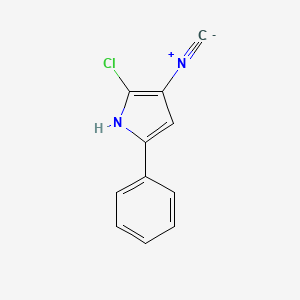
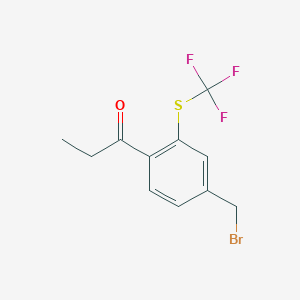
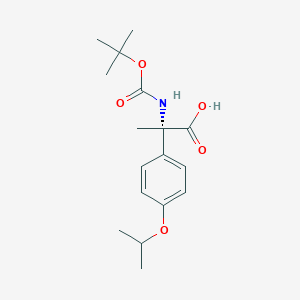
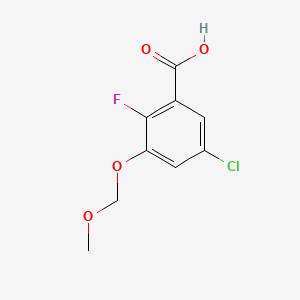
![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)
![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
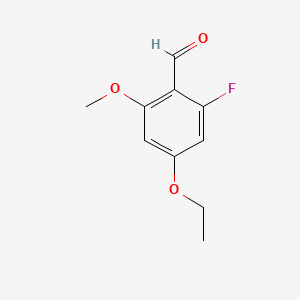
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
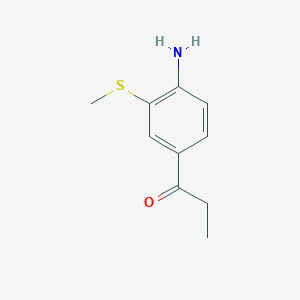
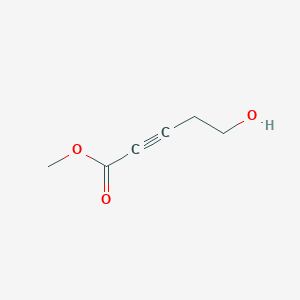
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
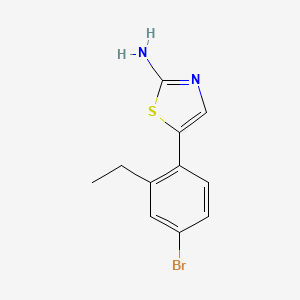
![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
